Ticagrelor can be synthesized through several methods, with notable advancements aimed at improving yield and safety. One efficient synthetic route involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the formation of a triazole compound through diazotization using safer reagents .
The synthesis process typically includes:
This method emphasizes scalability and environmental safety, minimizing hazardous conditions typically associated with high-pressure reactions.
The molecular structure of ticagrelor features several key components:
The three-dimensional structure can be represented using various chemical notations such as SMILES and InChI, which aid in computational modeling and analysis .
Ticagrelor undergoes various chemical reactions that contribute to its pharmacological activity:
These reactions are crucial for understanding the metabolism of ticagrelor in clinical settings.
Ticagrelor acts as a noncompetitive antagonist of the P2Y12 receptor, which plays a vital role in platelet activation and aggregation. By inhibiting this receptor, ticagrelor effectively reduces platelet aggregation, thereby lowering the risk of thrombotic events such as myocardial infarction and stroke .
The mechanism involves:
This direct action differentiates ticagrelor from other antiplatelet agents that require metabolic activation.
Ticagrelor exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application.
Ticagrelor has significant applications in clinical settings:
The ongoing research into ticagrelor's pharmacodynamics continues to inform its use in various therapeutic contexts.
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4